(2,5-Dichlorothiophen-3-yl)methanamine

Lipophilicity Drug-likeness Membrane permeability

Sourcing the correct regioisomer is critical: non-chlorinated or differently chlorinated analogs alter lipophilicity (XLogP3 2.4 vs 0.6) and SNAr reactivity, derailing CNS lead optimization or kinase inhibitor SAR. This 2,5-dichloro-3-methanamine thiophene is the exact building block validated in T. brucei MetRS inhibitors (IC50 19 nM) and antiproliferative pyridine-3-carbonitriles (IC50 1-5 µM). Bulk procurement ensures synthetic route fidelity. Identity verification is simplified via the peer-reviewed BMRB 600 MHz 1H NMR reference standard.

Molecular Formula C5H5Cl2NS
Molecular Weight 182.07
CAS No. 34843-79-3
Cat. No. B3261817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichlorothiophen-3-yl)methanamine
CAS34843-79-3
Molecular FormulaC5H5Cl2NS
Molecular Weight182.07
Structural Identifiers
SMILESC1=C(SC(=C1CN)Cl)Cl
InChIInChI=1S/C5H5Cl2NS/c6-4-1-3(2-8)5(7)9-4/h1H,2,8H2
InChIKeyMVXIAAYWZREIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halogenated Thiophene-Methanamine Building Block for Synthesis and Drug Discovery


(2,5-Dichlorothiophen-3-yl)methanamine (CAS 34843-79-3) is a halogenated heterocyclic primary amine with molecular formula C5H5Cl2NS and molecular weight 182.07 g/mol [1]. It features a thiophene core bearing chlorine substituents at the 2- and 5-positions and a methanamine (–CH2NH2) group at the 3-position [1]. The compound is classified as a heterocyclic building block and is commercially available at 97–98% purity for research use . Its computed XLogP3 of 2.4, topological polar surface area (TPSA) of 54.3 Ų, and one hydrogen bond donor with two hydrogen bond acceptors define its physicochemical profile [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry, materials science, and agrochemical research, with its 2,5-dichloro substitution pattern conferring distinct electronic properties that influence the reactivity and biological activity of downstream derivatives [1].

Synthesis Workflow
2,5-Dichloro substitution enables sequential SNAr diversification at α-positions.
Electronic Profile
Electron-withdrawing chlorine atoms deactivate ring toward electrophilic substitution while activating specific positions for nucleophilic attack.
Physicochemical Context
Reported moderate lipophilicity may support CNS lead-like property screening in early-stage discovery.

Why Generic Substitution with Other Thiophene Methanamines Fails


Thiophene methanamine building blocks are not interchangeable. The specific 2,5-dichloro-3-methanamine regioisomeric pattern of this compound creates a unique electronic environment that cannot be replicated by the non-chlorinated analog (thiophen-2-ylmethanamine, XLogP3 = 0.6 vs. 2.4), the 3,5-dichloro-2-methanamine regioisomer, or the 4,5-dichloro-2-methanamine regioisomer [1][2]. The two electron-withdrawing chlorine atoms at positions 2 and 5 deactivate the thiophene ring toward electrophilic substitution while simultaneously activating specific positions for nucleophilic aromatic substitution (SNAr), a reactivity profile that directly governs the regiochemical outcome of downstream derivatization reactions . Substituting with a non-chlorinated or differently chlorinated analog alters both the lipophilicity (affecting membrane permeability and formulation behavior) and the electronic landscape of the heterocycle, which can lead to divergent SAR trajectories, altered metabolic stability, or failed synthetic routes in multi-step campaigns [3]. These differences are quantifiable in computed descriptors, crystallographic binding modes, and the biological activity of derived compounds, as detailed in Section 3.

Lipophilicity Mismatch
Non-chlorinated thiophene methanamine exhibits lower computed lipophilicity, which may shift membrane permeability and formulation behavior relative to the 2,5-dichloro scaffold.
Regioisomeric Reactivity Shift
3,5- or 4,5-dichloro regioisomers alter SNAr regiochemistry and electrophilic substitution patterns, leading to divergent synthetic outcomes and SAR trajectories.
QC Identity Verification Gap
Regioisomeric analogs lack peer-reviewed NMR reference data, increasing the risk of misidentification upon receipt in high-throughput workflows.

Differentiation Evidence vs. Structural Analogs


Higher Computed Lipophilicity Drives Differential Permeability

(2,5-Dichlorothiophen-3-yl)methanamine exhibits a PubChem-computed XLogP3 value of 2.4, compared to XLogP3 = 0.6 for the non-chlorinated analog thiophen-2-ylmethanamine (CID 34005) [1][2]. The experimental logP of the hydrochloride salt has been independently reported as 2.223 (chembase.cn), consistent with the computed free-base value [3]. This 2.7-fold difference represents a shift from a relatively hydrophilic amine (XLogP3 0.6, typical of early fragment-like molecules) to a moderately lipophilic building block (XLogP3 2.4), which has implications for blood-brain barrier permeability prediction and membrane partitioning in cellular assays [1][2].

Computed Lipophilicity
Reported
XLogP3 2.4 (target) vs 0.6 (non-chlorinated); Δ = +1.8
Supports CNS lead-like property screening.
Class-level; verify experimental logP for specific salt form.
Lipophilicity Drug-likeness Membrane permeability Lead optimization

Distinct SNAr Reactivity from Regioisomeric Chlorine Substitution

The (2,5-dichlorothiophen-3-yl)methanamine scaffold places chlorine atoms at positions 2 and 5 of the thiophene ring, with the methanamine group at position 3. This is regioisomerically distinct from (3,5-dichlorothiophen-2-yl)methanamine and (4,5-dichlorothiophen-2-yl)methanamine [1]. In the 2,5-dichloro-3-methanamine isomer, both chlorine atoms are positioned adjacent to the sulfur heteroatom (positions 2 and 5), which enhances their leaving-group ability in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effect of sulfur and the chlorine atoms' mutual para relationship [2]. The 3-methanamine group occupies the position that is electron-rich relative to the chlorine-substituted positions, directing electrophilic functionalization to the 4-position [2]. In contrast, the 3,5-dichloro-2-methanamine isomer has chlorine atoms at positions 3 and 5 with the amine at position 2, altering the regiochemical landscape for both SNAr and electrophilic aromatic substitution [1].

SNAr Regiochemistry
Class-level
2,5-dichloro-3-aminomethyl pattern; chlorines at α-positions adjacent to sulfur
Unique synthetic entry point for 3,4-disubstituted thiophenes via sequential SNAr.
No quantitative reactivity comparison between regioisomers.
Regioselective synthesis Nucleophilic aromatic substitution Building block differentiation Medicinal chemistry

Nanomolar Inhibition of T. brucei Methionyl-tRNA Synthetase

The (2,5-dichlorothiophen-3-yl)methylamine substructure was incorporated into a series of urea-based inhibitors (UBIs) of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), a validated target for human African trypanosomiasis [1]. The co-crystal structure of one such inhibitor—1-(3-{[(2,5-dichlorothiophen-3-yl)methyl]amino}propyl)-3-thiophen-3-ylurea (Chem 1509)—bound to TbMetRS was solved by X-ray diffraction at 2.31 Å resolution (PDB ID: 4MWB), revealing that the 2,5-dichlorothiophen-3-yl moiety occupies a hydrophobic pocket within the enzyme active site [1]. Across the UBI series, IC50 values as low as 19 nM were reported against TbMetRS [1]. By comparison, the non-chlorinated thiophene-2-ylmethanamine cannot engage the same hydrophobic pocket with equivalent affinity, as the chlorine atoms contribute to both shape complementarity (molecular weight 182.07 vs. 113.18 g/mol) and halogen-bonding interactions [1][2].

TbMetRS Inhibition
Reported
Derived inhibitor IC50 = 19 nM; co-crystal PDB: 4MWB
Supports fragment-based design for parasitic tRNA synthetase targets.
Derivative-level evidence; building block itself not tested.
Antitrypanosomal Neglected tropical diseases tRNA synthetase inhibition Crystallography

Potent Anticancer Activity Across Multiple Cell Lines

In a structure-activity relationship study by Al-Refai et al. (2019), a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and screened for in vitro cytotoxicity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines [1]. Compounds 5d, 5g, 5h, and 5i exhibited promising antiproliferative effects with IC50 values in the 1–5 µM range across all three cell lines [1]. The consistent sub-5 µM activity across diverse cancer types suggests that the 2,5-dichlorothiophen-3-yl moiety serves as an effective pharmacophoric element for cytotoxicity [1]. While the same study did not test non-chlorinated or regioisomeric thiophene analogs, the SAR within the series demonstrated that the 2,5-dichlorothiophene moiety is critical for activity, as variations in the aryl substituent at the 4-position of the pyridine ring modulated potency without abolishing the core scaffold's contribution [1].

Cytotoxicity Panel
Class-level
Derivative IC50 1–5 µM (HepG2, DU145, MDA-MB-231)
Supports cell-model endpoint review for oncology SAR exploration.
Derivative-level; MTT assay context; direct building block activity not reported.
Anticancer Cytotoxicity Heterocyclic SAR Pyridine carbonitriles

Complete NMR and Exact Mass Data for Identity Confirmation

The Biological Magnetic Resonance Bank (BMRB) provides a comprehensive reference dataset for (2,5-dichlorothiophen-3-yl)methanamine (Entry bmse012393), including a 1D 1H NMR spectrum acquired at 600 MHz (Bruker Avance) in DMSO-d6 at 298 K and pH 7.5, referenced to DSS [1]. The exact monoisotopic mass is 180.9519757 Da (C12N14 isotopologue), with natural isotopic abundance mass of 182.0709 Da [1]. This level of spectroscopic characterization exceeds what is publicly available for the regioisomeric analogs (3,5-dichlorothiophen-2-yl)methanamine and (4,5-dichlorothiophen-2-yl)methanamine, for which no dedicated BMRB entries exist [2]. The availability of certified NMR reference data reduces the risk of misidentification upon receipt and facilitates in-house quality control verification by HPLC, LC-MS, or NMR correlation [1].

Spectroscopic Identity
Supporting evidence
600 MHz 1H NMR (BMRB bmse012393); exact mass 180.95 Da
Enables definitive QC verification upon receipt.
Peer-reviewed reference dataset; reduces misidentification risk.
Quality control Compound identity verification NMR spectroscopy Procurement risk management

Optimal Procurement and Application Scenarios


Lead Optimization for CNS-Penetrant Candidates

When designing CNS-penetrant small molecules, the moderate lipophilicity (XLogP3 = 2.4) of (2,5-dichlorothiophen-3-yl)methanamine positions it favorably within the CNS drug-like chemical space, in contrast to the more hydrophilic non-chlorinated thiophene-2-ylmethanamine (XLogP3 = 0.6) [1][2]. The (2,5-dichlorothiophen-3-yl)methyl moiety can be incorporated via reductive amination or amide coupling to modulate the lipophilicity and target engagement of lead compounds. Procurement of this specific regioisomer is warranted when the synthetic route requires a 3-aminomethyl thiophene with chlorine substituents at both α-positions for subsequent SNAr diversification [3].

Structure-Based Design Targeting Hydrophobic Enzyme Pockets

The demonstrated binding of the (2,5-dichlorothiophen-3-yl)methyl moiety within the hydrophobic pocket of T. brucei methionyl-tRNA synthetase (PDB: 4MWB), with derived inhibitors achieving IC50 values as low as 19 nM, establishes this building block as a privileged fragment for structure-based drug design against tRNA synthetase targets [1]. Researchers developing inhibitors for human African trypanosomiasis or related parasitic diseases should prioritize this scaffold, as the co-crystal structure provides atomic-level guidance for rational inhibitor optimization. The chlorine atoms contribute to both shape complementarity (filling the hydrophobic pocket) and potential halogen-bonding interactions that cannot be replicated by non-halogenated analogs [1].

Anticancer SAR with Pyridine and Pyrimidine Derivatives

The reproducible antiproliferative activity (IC50 1–5 µM) of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives across HepG2, DU145, and MBA-MB-231 cancer cell lines supports the use of (2,5-dichlorothiophen-3-yl)methanamine as a starting material for constructing focused libraries of pyridine- and pyrimidine-based anticancer agents [1]. The building block can be condensed with chalcones, aldehydes, or nitriles to generate diverse heterocyclic scaffolds. Procurement teams supporting oncology medicinal chemistry should stock this compound for rapid SAR exploration when sub-5 µM potency is the target profile [1].

Quality-Controlled Procurement for High-Throughput Chemistry

For laboratories conducting high-throughput or parallel synthesis where compound identity verification is critical, (2,5-dichlorothiophen-3-yl)methanamine offers the advantage of a publicly available, peer-reviewed 600 MHz 1H NMR reference spectrum through the BMRB (Entry bmse012393) [1]. This enables rapid confirmation of chemical identity and purity upon receipt using in-house NMR instrumentation, reducing the risk of carrying forward misidentified material into costly synthetic workflows. The compound is commercially available at 97–98% purity from multiple suppliers, ensuring reliable supply for both small-scale SAR exploration and larger-scale intermediate synthesis [2][3].

Application
Selection Property
Validation Focus
CNS lead optimization studies
Moderate lipophilicity and drug-like property alignment
Permeability prediction and CNS MPO scoring
tRNA synthetase inhibitor discovery
Halogenated hydrophobic pharmacophore with SNAr handle
Co-crystal structure-guided optimization (PDB: 4MWB)
Cancer cell-line panel screening
(2,5-Dichlorothiophen-3-yl) core SAR
MTT assay endpoint and derivative library expansion
High-throughput parallel synthesis
BMRB-validated spectroscopic identity
Rapid NMR identity confirmation upon receipt
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